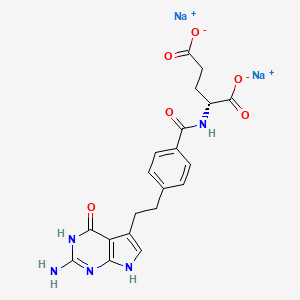

D-Pemetrexed disodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Pemetrexed Disodium is a chemotherapeutic agent used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pemetrexed Disodium involves multiple steps, starting from the preparation of the key intermediate, ®-N-(4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid. This intermediate is then converted to ®-Pemetrexed Disodium through a series of chemical reactions, including esterification, amidation, and salt formation.

Industrial Production Methods

Industrial production of ®-Pemetrexed Disodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.

化学反応の分析

Peptide Coupling Reaction

The glutamic acid side chain is introduced via active ester coupling :

-

Activation of 4-[2-(2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM) .

-

Reaction with diethyl L-glutamate to form the intermediate p-toluenesulfonate salt , followed by saponification to yield the free acid .

Side Reaction :

Saponification and Salt Formation

Saponification of ester intermediates is performed under basic conditions:

-

Hydrolysis of methyl/ethyl esters using aqueous NaOH (e.g., 0.1 M NaOH, 70°C) .

-

Disodium salt formation by adjusting pH to 8–9 with NaOH, followed by crystallization in ethanol/DMSO mixtures .

| Intermediate | Reagents | pH Adjustment | Solvent System |

|---|---|---|---|

| Free Acid | 0.1 M NaOH | pH 3–4 (HCl) | Ethanol/H2O |

| Disodium Salt | NaOH | pH 8 (HCl) | Ethanol/DMSO |

N-Methyl Impurity

-

Mechanism : Methylation of the N1-nitrogen of the deazaguanine moiety by CDMT·NMM decomposition products .

-

Mitigation : Optimized coupling conditions (e.g., reduced CDMT excess) minimize this side reaction .

Dimer Impurity

-

Formation : Base-catalyzed dimerization during prolonged NaOH treatment (e.g., 0.1 M NaOH, 70°C, 40 min) .

-

Purification : Chromatographic separation or selective precipitation at pH 3 .

Solubility and Stability

Stereochemical Integrity

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed is indicated for the treatment of locally advanced or metastatic NSCLC. It is often administered in combination with platinum-based chemotherapy agents such as cisplatin or carboplatin. Clinical trials have demonstrated that pemetrexed combined with cisplatin results in overall response rates ranging from 39% to 45% .

- Phase II Studies : One study reported a response rate of 45.8% in Stage IV patients treated with pemetrexed and cisplatin, with a median survival of 8.9 months .

- Combination Therapy : Another trial compared pemetrexed with oxaliplatin and carboplatin, yielding response rates of 26.8% and 31.6%, respectively, with median overall survival times around 10.5 months for both regimens .

Malignant Pleural Mesothelioma

Pemetrexed is approved for use in combination with cisplatin for patients with malignant pleural mesothelioma who are not candidates for curative surgery. The FDA approved this indication based on clinical evidence showing significant efficacy .

- Efficacy : In pivotal trials, pemetrexed demonstrated a notable improvement in overall survival compared to other treatments, establishing it as a standard option for this condition .

Head and Neck Cancers

Recent studies have also explored the use of pemetrexed in head and neck cancers. A Phase II trial showed an objective response rate of 26.5% among patients treated with pemetrexed monotherapy, highlighting its potential beyond lung cancers .

Safety Profile and Toxicity Management

Pemetrexed is associated with several toxicities, primarily hematological (e.g., neutropenia, anemia) and gastrointestinal effects (e.g., nausea). To mitigate these risks, patients are advised to take folic acid and vitamin B12 supplements before and during treatment .

- Toxicity Rates : In clinical trials, high-grade toxicities were observed; for instance, one study reported grade 3/4 neutropenia in approximately 68.6% of patients treated for head and neck cancer .

Case Study 1: NSCLC Treatment Response

In a cohort study involving previously untreated NSCLC patients receiving pemetrexed combined with cisplatin, the objective response rate was recorded at 45.8%. The median duration of response was approximately 6.1 months .

Case Study 2: Mesothelioma Survival Outcomes

A retrospective analysis of mesothelioma patients treated with pemetrexed revealed an improved median survival rate compared to historical controls receiving alternative therapies. The combination therapy led to a significant increase in one-year survival rates .

作用機序

®-Pemetrexed Disodium exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By disrupting these enzymes, the compound interferes with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

Methotrexate: Another folate analog used in cancer treatment.

Raltitrexed: A thymidylate synthase inhibitor with similar applications.

Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness

®-Pemetrexed Disodium is unique in its multi-targeted approach, inhibiting several enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating certain types of cancer.

特性

分子式 |

C20H19N5Na2O6 |

|---|---|

分子量 |

471.4 g/mol |

IUPAC名 |

disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1 |

InChIキー |

NYDXNILOWQXUOF-FFXKMJQXSA-L |

異性体SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。